N-(3-methylphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
Description
N-(3-methylphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a synthetic compound featuring a complex tricyclic core (8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaene) with a sulfanyl-acetamide side chain and a tetrahydrofuran (oxolan) substituent. The compound’s key functional groups—sulfanyl, acetamide, and oxolanyl moieties—implicate similarities to known bioactive molecules, such as sulfonamide-based drugs or kinase inhibitors .
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-15-6-4-7-16(12-15)25-20(28)14-32-24-26-21-18-9-2-3-10-19(18)31-22(21)23(29)27(24)13-17-8-5-11-30-17/h2-4,6-7,9-10,12,17H,5,8,11,13-14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYQWUYDOAJQKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4CCCO4)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(3-methylphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural complexity of this compound is indicative of its potential interactions within biological systems. Its unique features include:
- Aromatic ring : The 3-methylphenyl group may contribute to hydrophobic interactions with biological targets.
- Oxa and diazatricyclo moieties : These heterocycles can influence the compound's reactivity and binding affinity.
- Sulfanyl group : This functional group may enhance the compound's biological activity through thiol interactions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives related to the parent compound. For instance, a study reported that compounds with similar structural features exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, often surpassing the efficacy of standard antibiotics like ampicillin and streptomycin .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |
|---|---|---|---|
| Compound A | 0.004 | 0.008 | En. cloacae |
| Compound B | 0.015 | 0.030 | S. aureus |
| Compound C | 0.011 | 0.020 | E. coli |
| Compound D | 0.030 | 0.060 | M. flavus |
The mechanism by which these compounds exert their antimicrobial effects has been explored through molecular docking studies. It was suggested that the inhibition of specific bacterial enzymes, such as MurB in E. coli, plays a critical role in their antibacterial activity . Additionally, antifungal activity was noted with some derivatives showing effective inhibition against fungal pathogens like T. viride.
Cytotoxicity Studies
Cytotoxicity assessments using MTT assays have indicated that while these compounds exhibit potent antibacterial properties, their toxicity towards normal human cells (e.g., MRC5 fibroblast cells) remains within acceptable limits, suggesting a favorable therapeutic index .
Case Study 1: Efficacy Against Resistant Strains
A notable case study focused on the efficacy of a derivative of the compound against resistant strains of E. coli. The study demonstrated that this derivative maintained significant antibacterial activity even in the presence of beta-lactamase enzymes, which typically confer resistance to conventional antibiotics.
Case Study 2: Combination Therapy Potential
Another investigation explored the potential for combination therapies involving this compound and existing antibiotics. Results indicated synergistic effects when used in conjunction with certain beta-lactams, enhancing overall antimicrobial efficacy and reducing required dosages .
Comparison with Similar Compounds
Structural Analogues
Example Compound : (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide ()
This analogue shares the acetamide and sulfonamide groups but differs in its core structure (a simpler aromatic system vs. the tricyclic scaffold of the target compound). Key differences include:
- Core Complexity : The target’s tricyclic system may enhance binding selectivity compared to the simpler phenyl ring in the analogue.
- Substituents : The oxolan-2-ylmethyl group in the target compound introduces stereochemical complexity absent in the analogue’s 2-oxotetrahydrofuran moiety.
- Synthetic Yield : The analogue was synthesized in 57% yield (m.p. 174–176°C), suggesting the target compound’s synthesis may require optimized protocols due to its intricate structure .
Table 1: Structural Comparison
| Feature | Target Compound | (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide |
|---|---|---|
| Core Structure | Tricyclic (8-oxa-3,5-diazatricyclo) | Monocyclic (phenyl) |
| Sulfur-containing Group | Sulfanyl | Sulfamoyl |
| Oxygen Heterocycle | Oxolan-2-ylmethyl | 2-Oxotetrahydrofuran |
| Molecular Weight* | ~500–550 g/mol (estimated) | 299.34 g/mol (EI-MS) |
*Molecular weight of the target compound is inferred from its structure.
Computational Similarity Assessment
Molecular Networking (MS/MS Cosine Scores) :
High-resolution MS/MS data and cosine scoring (range: 0–1) classify structurally related compounds. For example, a cosine score >0.7 indicates high similarity in fragmentation patterns. The target compound’s tricyclic core and sulfanyl group may yield unique fragmentation ions, distinguishing it from analogues like the compound in .
Tanimoto Coefficient and Similarity Indexing :
Using R-based tools (e.g., Shiny applications), Tanimoto coefficients compare molecular fingerprints. Aglaithioduline, a phytocompound, showed ~70% similarity to SAHA (a histone deacetylase inhibitor) in molecular properties and pharmacokinetics. Applying this method to the target compound could identify analogues with shared bioactivity .
Chemographic Mapping: Natural product (NP)-like chemical spaces (e.g., NP-Umap) enable projection of synthetic compounds.
Table 2: Computational Comparison Methods
| Method | Basis | Application Example | Relevance to Target Compound |
|---|---|---|---|
| MS/MS Cosine Scoring | Fragmentation patterns | Cluster related natural products | Differentiate tricyclic core ions |
| Tanimoto Coefficient | Molecular fingerprints | Compare SAHA and aglaithioduline | Identify HDAC inhibitors |
| Chemographic Projection | NP-like chemical space | Map synthetic pseudo-NPs | Assess NP-like bioavailability |
Pharmacokinetic and Bioactivity Considerations
While direct data on the target compound are lacking, highlights how similarity indexing predicts pharmacokinetics. For instance, SAHA and aglaithioduline share logP, hydrogen bond donors, and topological polar surface area (TPSA), critical for membrane permeability. The target compound’s acetamide and oxolan groups may similarly influence its absorption and metabolism .
Graph-Based vs. Bit-Vector Comparison : Graph-theoretical methods (e.g., subgraph isomorphism) more accurately capture structural nuances than bit-vector approaches. The target compound’s tricyclic system and stereochemistry would benefit from graph-based analysis to identify analogues with matching pharmacophores, despite computational complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
